Barium 4-dodecylphenolate
Description
Historical Context and Evolution of Alkylphenolate Chemistry
The journey of alkylphenolate chemistry is intrinsically linked to the broader history of industrial chemistry, particularly the development of polymers and lubricants. The foundational chemistry of alkylphenols, the precursors to Barium 4-dodecylphenolate, dates back to the 19th century with the discovery of the Friedel-Crafts reaction in 1877. gravitaschemical.com This reaction provided a pathway to attach alkyl chains to aromatic rings, a fundamental step in the synthesis of alkylphenols.
The industrial production of long-chain alkylphenols, such as dodecylphenol, began in the mid-1940s. factmr.com These compounds were initially developed as key intermediates for the production of surfactants and detergents. reachcentrumdatabrokerage.comequilex.comreddit.com Dodecylphenol is synthesized through the alkylation of phenol (B47542) with an alkene, such as propylene (B89431) tetramer. pcc.euwikipedia.org
The evolution of lubricant technology, driven by the demands of more powerful engines in the mid-20th century, created a need for sophisticated additives. google.com Metal salts of alkylphenols, known as metal phenates, emerged as effective detergents and antioxidants in lubricating oils. iosrjournals.orggulfoilltd.com These additives help to neutralize acidic byproducts of combustion and prevent the formation of sludge and deposits in engines. gulfoilltd.com
Simultaneously, the burgeoning plastics industry, particularly the widespread use of polyvinyl chloride (PVC), faced challenges with the material's inherent thermal instability. Early PVC products were susceptible to degradation during processing at high temperatures. This led to the development of heat stabilizers, with metal soaps and organometallic compounds, including barium derivatives, playing a crucial role. jmaterenvironsci.comacs.org Barium compounds, often used in combination with other metal soaps like zinc or cadmium, were found to effectively counteract the degradation of PVC. jmaterenvironsci.comacs.org
Significance of this compound within Industrial Chemical Landscapes
The significance of this compound in modern industry stems primarily from its dual functionality as a highly effective heat stabilizer for PVC and as a performance-enhancing additive in lubricants.
In the Polymer Industry:
This compound is a key component in mixed metal stabilizer systems for PVC. jmaterenvironsci.comacs.org During the high-temperature processing of PVC, the polymer can undergo dehydrochlorination, releasing hydrochloric acid (HCl) and leading to discoloration and a loss of mechanical properties. chemicalbook.com this compound acts as an acid scavenger, neutralizing the released HCl. bohrium.com
In the Lubricant Industry:
As a lubricant additive, this compound functions primarily as a detergent and antioxidant. factmr.comchemsec.org In internal combustion engines, acidic compounds can form from the combustion of fuel and the oxidation of the lubricating oil. iosrjournals.org The basic nature of this compound allows it to neutralize these harmful acids, preventing corrosion of engine components. gulfoilltd.com
Furthermore, the long dodecyl chain provides excellent oil solubility, enabling the compound to disperse and suspend soot, sludge, and other insoluble particles. iosrjournals.org This detergent action keeps engine surfaces clean and prevents the formation of performance-robbing deposits. The phenolic structure of the molecule also contributes to its antioxidant properties, helping to inhibit the oxidation of the lubricant and extend its service life. iosrjournals.org
Detailed Research Findings:
Research has shown that the effectiveness of metal carboxylates and phenates as PVC stabilizers is related to their ability to both trap HCl and replace labile chlorine atoms on the polymer backbone. jmaterenvironsci.com Studies on the thermal degradation of PVC have demonstrated that barium-containing stabilizers, like this compound, can significantly improve the thermal stability of the polymer. jmaterenvironsci.com The mechanism is thought to involve the formation of a more stable ester or ether linkage at the site of the original chlorine atom, thus inhibiting further degradation. jmaterenvironsci.com
In the context of lubricants, overbased metal phenates, which contain an excess of the metal, are particularly effective at neutralizing acids. The colloidal carbonate core of these overbased detergents provides a significant reserve of alkalinity. gulfoilltd.com The phenate portion of the molecule contributes to both detergency and antioxidant activity.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 93922-04-4 chemicalbook.comnih.govreachcentrumdatabrokerage.com |
| Molecular Formula | C36H58BaO2 chemicalbook.com |
| Molecular Weight | 660.17 g/mol chemicalbook.com |
| Density | 1.14 g/cm³ at 20°C chemicalbook.com |
| Vapor Pressure | 0.012 Pa at 25°C chemicalbook.com |
| Water Solubility | 494.3 µg/L at 25°C chemicalbook.com |
| LogP (Octanol-Water Partition Coefficient) | 6.26 chemicalbook.com |
| EINECS Number | 300-141-0 chemicalbook.comnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
93922-04-4 |
|---|---|
Molecular Formula |
C36H58BaO2 |
Molecular Weight |
660.2 g/mol |
IUPAC Name |
barium(2+);4-dodecylphenolate |
InChI |
InChI=1S/2C18H30O.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17;/h2*13-16,19H,2-12H2,1H3;/q;;+2/p-2 |
InChI Key |
ALOLCXGUQMXLCJ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)[O-].[Ba+2] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Development of Barium 4 Dodecylphenolate
Established Synthetic Pathways and Precursor Chemistry
The conventional and most established pathway for producing Barium 4-dodecylphenolate involves two primary stages: the synthesis of the 4-dodecylphenol (B94205) precursor followed by its conversion to the barium salt.
The precursor, 4-dodecylphenol, is an alkylphenol produced by the alkylation of phenol (B47542) with a 12-carbon olefin, such as 1-dodecene or its isomer mixture. equilex.com This reaction is a classic example of Friedel-Crafts alkylation. quora.com Once the 4-dodecylphenol intermediate is synthesized and purified, it is reacted with a suitable barium source, typically barium hydroxide or barium oxide, in an acid-base neutralization reaction to form this compound.
Friedel-Crafts Alkylation of Phenol: The primary reaction for synthesizing the 4-dodecylphenol intermediate is an electrophilic aromatic substitution. The mechanism proceeds through the following steps:
Generation of an Electrophile: A strong Lewis acid or Brønsted acid catalyst interacts with the dodecene molecule to generate a secondary carbocation, which acts as the electrophile.
Electrophilic Attack: The electron-rich phenol ring, activated by the hydroxyl (-OH) group, attacks the dodecyl carbocation. The -OH group is an ortho-, para-directing activator, meaning it directs the incoming alkyl group to the positions ortho or para to itself.
Deprotonation: A base removes a proton from the carbon that formed the new bond with the alkyl group, restoring the aromaticity of the ring. Due to the significant steric bulk of the dodecyl group, the para-position is strongly favored over the ortho-positions, leading to 4-dodecylphenol as the major product.
Neutralization to form Barium Salt: The second stage is a straightforward acid-base reaction. The acidic proton of the phenolic hydroxyl group in 4-dodecylphenol reacts with barium hydroxide. Two molecules of 4-dodecylphenol react with one molecule of barium hydroxide to form the neutral salt, Barium bis(4-dodecylphenolate), and two molecules of water.
The primary intermediate for characterization is 4-dodecylphenol. nih.gov Its physical and chemical properties are well-documented.
| Property | Value |
| Molecular Formula | C₁₈H₃₀O |
| Molecular Weight | 262.44 g/mol |
| Appearance | White solid or straw-colored liquid |
| Boiling Point | 310-335 °C |
| Density | 0.94 g/mL at 25 °C |
This table is interactive. Users can sort and filter the data.
The choice of catalyst is critical in the Friedel-Crafts alkylation step. A range of catalysts can be employed, varying in activity and handling requirements. jk-sci.com
Lewis Acids: Traditional and highly active catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). These are typically used in stoichiometric amounts and require anhydrous conditions.
Brønsted Acids: Strong protonic acids like sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) can also catalyze the reaction.
Solid Acid Catalysts: More modern approaches utilize solid acid catalysts such as activated clays and zeolites. For example, a documented synthesis involves reacting phenol and 1-dodecene at 135°C in the presence of dried activated clay, followed by filtration of the catalyst.
Process optimization focuses on maximizing the yield of the desired 4-dodecylphenol isomer and minimizing side reactions. Key parameters include:
Reactant Ratio: Using an excess of phenol can help to minimize polyalkylation, where more than one dodecyl group attaches to the phenol ring. jk-sci.com
Temperature Control: The reaction temperature influences both the rate of reaction and the selectivity. The use of moderate temperatures, such as 135°C, has been shown to be effective.
Purification: After the reaction, the catalyst is removed (e.g., by filtration for solid catalysts), and the product mixture is purified. Vacuum distillation is commonly used to separate the desired 4-dodecylphenol from unreacted phenol and isomeric byproducts.
Innovations in this compound Synthesis
Recent advancements in chemical synthesis have been applied to the production of alkylphenols, with a focus on improving environmental performance and process control.
Innovations in the synthesis of the 4-dodecylphenol precursor align with the principles of green chemistry. The primary area of improvement is the replacement of traditional homogeneous Lewis acid catalysts.
Heterogeneous Catalysis: The shift from catalysts like AlCl₃, which generate significant acidic and aqueous waste during workup, to solid acid catalysts represents a major green innovation. Catalysts like activated clays and zeolites are advantageous because they are:
Reusable: They can be filtered off and potentially reused, reducing waste.
Less Corrosive: They are generally less corrosive to equipment than strong Lewis or Brønsted acids.
Simplified Workup: They simplify the purification process by allowing for easy separation from the reaction mixture.
Achieving high regioselectivity for the para-isomer is crucial for obtaining high-purity 4-dodecylphenol, which directly impacts the quality of the final this compound product.
Steric Hindrance: The regioselectivity of the alkylation is largely governed by steric factors. The bulky nature of the 12-carbon dodecyl group sterically hinders its attachment to the ortho-positions of the phenol ring, which are adjacent to the hydroxyl group. This inherent steric effect naturally favors the formation of the 4-dodecylphenol isomer. stackexchange.com
Catalyst Influence: The choice of catalyst can further enhance para-selectivity. Shape-selective catalysts, such as certain types of zeolites, have pores of a specific size that can sterically favor the transition state leading to the linear para-isomer over the bulkier ortho-isomer.
Purity Control: In large-scale production, ensuring purity involves rigorous purification of the 4-dodecylphenol intermediate. High-efficiency vacuum distillation is the standard industrial method to separate the high-boiling 4-dodecylphenol from lower-boiling unreacted phenol and any isomeric byproducts, ensuring a high-purity precursor for the final neutralization step.
Structural Elucidation Techniques in Synthetic Verification
A combination of spectroscopic techniques is employed to verify the structure of the 4-dodecylphenol intermediate and confirm the formation of the final this compound salt.
| Technique | Application for 4-Dodecylphenol (Intermediate) | Application for this compound (Product) |
| Infrared (IR) Spectroscopy | Shows a characteristic broad O-H stretch (~3200-3600 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and aliphatic C-H stretches (~2850-2960 cm⁻¹). | The broad O-H stretch disappears, confirming the deprotonation of the phenol. The C-O bond stretch may shift. |
| ¹H NMR Spectroscopy | Reveals signals for aromatic protons (typically two doublets for a 1,4-disubstituted ring), a singlet for the phenolic OH proton, and complex signals for the long alkyl chain protons. | The phenolic OH proton signal disappears. Aromatic and alkyl signals remain, possibly with minor shifts. |
| ¹³C NMR Spectroscopy | Provides a map of all unique carbon atoms, including the distinct signals for the substituted aromatic carbons and the carbons of the dodecyl chain. | The carbon signals persist, with a notable shift in the carbon attached to the oxygen (C-O⁻) due to the change in its electronic environment. |
| Mass Spectrometry (MS) | Used to confirm the molecular weight (262.44 g/mol ) of the 4-dodecylphenol intermediate. | Not typically used for the salt due to its non-volatile, ionic nature, but may be used on the ligand if liberated by acidification. |
| Elemental Analysis | Confirms the empirical formula of the intermediate. | Crucial for determining the precise stoichiometric ratio of barium to the dodecylphenolate ligand in the final salt. |
This table is interactive. Users can sort and filter the data.
Mechanistic Investigations of Barium 4 Dodecylphenolate Functionality
Molecular Mechanisms of Polymeric Stabilization
The addition of stabilizers is crucial to prevent the degradation of polymers when exposed to heat, oxygen, and mechanical stress during processing and end-use. Barium 4-dodecylphenolate, a member of the hindered phenolic antioxidant family, plays a significant role in enhancing the longevity of polymeric materials.
Polymer degradation is an autocatalytic process initiated by the formation of free radicals (R•) on the polymer chain. mdpi.com These radicals react with oxygen to form peroxy radicals (ROO•), which then abstract hydrogen from the polymer backbone, creating hydroperoxides (ROOH) and propagating the degradation cascade. mdpi.com
The primary antioxidant function of this compound is rooted in the ability of the phenolate (B1203915) group to act as a radical scavenger. The phenolic hydroxyl group can donate its labile hydrogen atom to intercept and neutralize highly reactive peroxy radicals, thus terminating the chain reaction. mdpi.com This process is illustrated in the following reactions:
Radical Scavenging: ROO• + ArOH → ROOH + ArO•
The resulting phenoxy radical (ArO•) is significantly more stable due to the delocalization of the unpaired electron around the aromatic ring, making it less likely to initiate new degradation chains. mdpi.com
By interrupting the free-radical chain reactions, this compound effectively enhances the thermal and oxidative stability of polymers. The prevention of hydroperoxide formation is critical, as these species are thermally unstable and can decompose to generate new, highly destructive radicals (RO• and •OH), which further accelerate degradation.
| Stabilizer Action | Target Species | Consequence |
| Radical Scavenging | Peroxy Radicals (ROO•) | Termination of degradation chain reaction |
| Hydrogen Donation | Free Radicals (R•, RO•, •OH) | Neutralization of reactive species |
| Prevention of Hydroperoxide Buildup | Hydroperoxides (ROOH) | Reduction of new radical sources |
Detergency and Dispersancy Mechanisms in Lubricant Systems
In internal combustion engines, lubricating oils are subjected to high temperatures and contamination from combustion byproducts, leading to the formation of sludge, varnish, and deposits on engine surfaces. machinerylubrication.com Metallic detergents like this compound are essential additives that help maintain engine cleanliness and performance. stle.org
This compound is a surfactant, possessing a polar head (the barium phenolate group) and a long, oil-soluble (oleophilic) hydrocarbon tail (the dodecyl group). iosrjournals.org In the non-polar environment of a lubricating oil, these molecules self-assemble into spherical structures known as reverse micelles. iosrjournals.org
In these micelles, the polar heads are oriented towards the core, creating a polar microenvironment, while the non-polar tails extend outwards into the oil. ijcce.ac.ir This micellar structure is central to the additive's function. The effectiveness of these detergent-dispersant additives is intrinsically linked to the colloidal nature of their solutions in oil. ijcce.ac.ir
The primary functions of this compound as a detergent and dispersant are:
Detergency: The polar heads of the additive molecules have a strong affinity for metal surfaces. They form a protective film that lifts and prevents polar degradation products and deposits from adhering to critical engine parts, thereby keeping surfaces clean. stle.org
Dispersancy: The micelles can encapsulate oil-insoluble contaminants, such as soot, sludge precursors, and oxidation products, within their polar cores. cnlubricantadditive.comprecisionlubrication.com By trapping these particles, the additive keeps them finely dispersed and suspended in the bulk oil, preventing them from agglomerating into larger, harmful deposits that can block oil passages and increase wear. cnlubricantadditive.comresearchgate.net
Acid Neutralization: Overbased phenates contain a colloidal dispersion of metal carbonates (e.g., Barium Carbonate) within the micelle core. cnlubricantadditive.com This provides a reserve of alkalinity that neutralizes acidic byproducts from fuel combustion (such as sulfuric acid) and oil oxidation. stle.orgcnlubricantadditive.com This acid-neutralizing capability is crucial for preventing corrosion of engine components. minglanchem.ae
| Function | Mechanism | Result |
| Detergency | Adsorption on metal surfaces | Keeps engine parts clean |
| Dispersancy | Encapsulation of contaminants in micelles | Prevents sludge and deposit formation |
| Acid Neutralization | Reaction of basic reserve with acids | Inhibits corrosion |
Structure-Activity Relationships of the 4-Dodecylphenolate Ligand
The performance of this compound as both a stabilizer and a lubricant additive is dictated by the specific features of its organic ligand, 4-dodecylphenol (B94205).
The phenolic group is the cornerstone of its antioxidant activity. The ability to donate a hydrogen atom is fundamental to radical scavenging. mdpi.com The position of the substituents on the aromatic ring can influence this activity.
Finally, the barium ion serves as the counter-ion to the phenolate and is the basis for the detergent's acid-neutralizing capability, particularly in overbased formulations. stle.org The choice of metal can influence the detergent's properties, with barium historically being used for its effectiveness in providing rust prevention. stle.org
Role of the Barium Cation in Compound Performance
The primary role of metal phenolate additives in lubricants is to neutralize acidic byproducts of combustion and oil oxidation, thereby preventing corrosion and the formation of sludge and deposits. The effectiveness of this compound in this capacity is linked to its basicity. While the phenolate group provides the basic character, the barium cation plays a crucial role in the delivery and reactivity of this basicity.
The thermal stability of the compound is also a key performance metric, and this is an area where the properties of the barium cation are particularly significant. A general trend observed for the compounds of alkaline earth metals is that their thermal stability increases as one moves down the group in the periodic table. This means that compounds of barium are typically more thermally stable than the corresponding compounds of calcium, strontium, and magnesium. This increased stability is attributed to the larger ionic radius and lower charge density of the barium cation compared to the other alkaline earth metals. The larger size of the Ba²⁺ ion leads to a more diffuse positive charge, which results in a less polarizing effect on the phenolate anion. This creates a more stable ionic bond that is less prone to thermal decomposition at the high temperatures experienced within an internal combustion engine.
The interaction of the barium cation with other components of the lubricant formulation and with the metal surfaces of the engine is also a consideration. The relatively low Lewis acidity of the barium cation, a consequence of its large size and +2 charge, influences its interaction with polar species. In the context of detergency, the barium phenolate will interact with and disperse sludge precursors, preventing their agglomeration and deposition. The nature of this interaction is governed in part by the coordination chemistry of the barium cation.
The following table summarizes the key properties of the barium cation and their inferred influence on the performance of this compound:
| Property of Barium Cation (Ba²⁺) | Value/Description | Inferred Influence on this compound Performance |
| Ionic Radius | Larger than other common alkaline earth metals (e.g., Ca²⁺, Mg²⁺) | Contributes to higher thermal stability of the phenolate salt. |
| Charge Density | Lower than other common alkaline earth metals | Reduces the polarizing effect on the phenolate anion, enhancing bond stability. |
| Electronegativity | Low (Pauling scale: 0.89) | Promotes a more ionic bond with the phenolate, contributing to thermal stability. |
| Basicity Contribution | As a component of an alkaline earth metal salt | Supports the overall alkalinity of the lubricant, aiding in the neutralization of acidic byproducts. |
Advanced Applications and Performance Characterization
Application as a Polymeric Stabilizer
Barium 4-dodecylphenolate serves as a crucial additive in the polymer industry, enhancing the durability and lifespan of various plastic materials by mitigating degradation caused by environmental factors such as heat and light.
This compound is extensively used as a heat stabilizer in poly(vinyl chloride) (PVC) formulations. nbinno.com During the high-temperature processing of PVC, the polymer is susceptible to thermal degradation, which involves the release of hydrochloric acid (HCl) and the formation of undesirable color and deterioration of mechanical properties. nbinno.comacademicjournals.org this compound acts as an effective heat stabilizer by scavenging the acidic HCl byproducts generated during this degradation process. nbinno.com This preventative action helps to inhibit further polymer chain scission and cross-linking reactions, thereby preserving the integrity of the PVC matrix. nbinno.com
The high barium content in this compound is a key factor in its high efficiency as a stabilizer. nbinno.com This allows for effective stabilization at lower concentrations, which can be economically advantageous for manufacturers. nbinno.com Furthermore, it exhibits excellent compatibility with other common PVC additives and shows good dispersibility within the polymer matrix, ensuring a homogeneous mixture and preventing localized degradation. nbinno.com This makes it a versatile stabilizer for a range of PVC products, including rigid profiles, flexible films, and insulation for wires and cables. nbinno.com
While its application in PVC is well-documented, the integration of this compound into polyolefins such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) is less detailed in publicly available literature. However, the general principles of stabilization by phenolic compounds suggest it could offer antioxidant properties in these polymers as well.
Table 1: Integration of this compound in Polymer Matrices
| Polymer Matrix | Primary Function | Mechanism of Action | Key Advantages |
| Poly(vinyl chloride) (PVC) | Heat Stabilizer | Scavenges acidic byproducts (HCl) | High efficiency, good compatibility, excellent dispersibility |
| Polyolefins (e.g., PE, PP) | Antioxidant (potential) | Radical scavenging (inferred) | Further research needed |
The evaluation of this compound in polyolefins under accelerated aging, which would typically involve exposure to UV radiation and elevated temperatures, is not well-documented in available research.
Application as a Lubricant Additive
In the formulation of lubricants, additives are essential for enhancing performance and protecting machinery. This compound has been utilized as a component in lubricant packages due to its multifunctional properties.
This compound is classified as a detergent and dispersant additive in lubricants. service.gov.uk Such additives are crucial in engine oils to neutralize acidic combustion byproducts and to keep soot and other insoluble particles suspended in the oil, preventing them from depositing on engine surfaces. service.gov.uk The use of barium-containing phenates in lubricants has been a long-standing practice.
The detergency of a lubricant additive refers to its ability to neutralize acids and clean metal surfaces, while dispersancy is the capacity to keep contaminants suspended. While specific performance data for this compound is limited, the general class of barium alkylphenolates has been recognized for these properties. However, it has also been noted that some older formulations of barium-based additives could contribute to higher ash content in engine oils and exhibit weaker anticorrosive properties compared to more modern additives.
Table 2: Functional Properties of this compound as a Lubricant Additive
| Property | Description | Performance Indicator |
| Detergency | Neutralizes acidic byproducts and cleans engine parts | Total Base Number (TBN) |
| Dispersancy | Keeps soot and other insolubles suspended | Soot handling capability |
Synergistic Effects of this compound with Co-Additives
The performance of additives in both polymers and lubricants can often be significantly enhanced through synergistic interactions with other additives.
Development of Novel Materials Incorporating this compound
Research into the incorporation of this compound into novel materials has primarily centered on its function as a highly effective heat stabilizer, particularly for polyvinyl chloride (PVC) formulations. nbinno.com The development of advanced polymer composites often necessitates the inclusion of additives that can protect the material from degradation during high-temperature processing and throughout its service life. This compound serves this critical role by mitigating the detrimental effects of thermal stress on the polymer matrix.
The efficacy of this compound as a heat stabilizer is largely attributed to its high barium content. nbinno.com During the processing of PVC, the polymer is exposed to temperatures that can initiate degradation, leading to the release of harmful acidic byproducts. This degradation can result in discoloration and a significant loss of mechanical properties, compromising the integrity and performance of the final product. nbinno.com Barium-based stabilizers, including this compound, act as scavengers for these acidic byproducts, thereby preventing the chain scission and cross-linking reactions that characterize thermal degradation. nbinno.com
Detailed research findings have demonstrated that the incorporation of this compound into PVC compounds leads to a number of performance enhancements. One of the key advantages is the ability to achieve efficient stabilization at lower addition levels, which can offer economic benefits in manufacturing processes. nbinno.com Furthermore, this compound exhibits excellent compatibility with other common PVC additives and shows good dispersibility within the polymer matrix. nbinno.com This ensures a homogeneous mixture, which is crucial for preventing localized degradation and maintaining consistent product quality. nbinno.com
The application of this compound is prevalent in the manufacturing of a variety of PVC products. These include rigid profiles for construction, flexible films for packaging, and insulation for wires and cables. nbinno.com In each of these applications, the thermal stability imparted by the additive is essential for achieving the desired performance characteristics and ensuring the longevity of the product. nbinno.com
While the primary application of this compound is in PVC, the principles of its stabilizing function suggest potential for its use in other polymer systems that are susceptible to thermal degradation. However, detailed research and performance data for such applications are not as widely documented. The development of novel materials outside of the PVC sector that leverage the properties of this compound remains an area for further scientific exploration.
Below are data tables that summarize the typical role and impact of this compound in polymer formulations based on available information.
| Property | Enhancement with this compound | Mechanism of Action |
| Thermal Stability | Increased resistance to heat-induced degradation | Scavenging of acidic byproducts |
| Mechanical Integrity | Preservation of polymer chain structure | Prevention of chain scission and cross-linking |
| Processing Efficiency | Effective stabilization at lower concentrations | High barium content |
| Product Quality | Homogeneous material properties | Excellent compatibility and dispersibility |
| Application Area | Key Performance Benefit |
| PVC Rigid Profiles | Long-term durability and color stability |
| PVC Flexible Films | Enhanced processing stability |
| PVC Wire & Cable Insulation | Improved resistance to thermal aging |
Analytical Chemistry for Barium 4 Dodecylphenolate Characterization and Quantification
Spectroscopic Techniques for Molecular Identification and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of Barium 4-dodecylphenolate. Both ¹H and ¹³C NMR are utilized to provide a detailed map of the hydrogen and carbon environments within the molecule.
In the ¹H NMR spectrum of the precursor, 4-dodecylphenol (B94205), characteristic signals are observed for the aromatic protons, the phenolic hydroxyl proton, and the aliphatic protons of the dodecyl chain. libretexts.org Upon formation of the barium salt, the acidic proton of the hydroxyl group is lost, leading to the disappearance of the phenolic -OH signal. The chemical shifts of the aromatic protons in proximity to the phenolate (B1203915) oxygen are also expected to shift, reflecting the change in the electronic environment upon deprotonation and coordination to the barium ion.
The ¹³C NMR spectrum provides complementary information. The carbon atom attached to the oxygen in 4-dodecylphenol is significantly deshielded and appears at a lower field. libretexts.org The formation of the phenolate will induce a shift in the resonance of this carbon and adjacent aromatic carbons. The numerous signals in the aliphatic region of both ¹H and ¹³C NMR spectra are indicative of the complex isomeric nature of the branched dodecyl chain, which arises from the oligomerization of propylene (B89431) during its synthesis.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Notes |
| Aromatic (ortho to -O⁻) | 6.5 - 7.5 | Shifted compared to 4-dodecylphenol due to phenolate formation. |
| Aromatic (meta to -O⁻) | 6.8 - 7.8 | Shifted compared to 4-dodecylphenol. |
| Aliphatic (dodecyl chain) | 0.8 - 1.6 | Complex multiplet region due to isomeric branching. |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (ppm) | Notes |
| Aromatic (C-O⁻) | 150 - 165 | Shifted downfield compared to 4-dodecylphenol. |
| Aromatic (other) | 115 - 140 | Complex pattern due to isomerism. |
| Aliphatic (dodecyl chain) | 10 - 40 | Multiple signals reflecting the branched isomeric nature. |
Infrared (IR) and Raman spectroscopy are instrumental in identifying the functional groups present in this compound and confirming the formation of the phenolate salt.
The IR spectrum of 4-dodecylphenol exhibits a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. libretexts.orgdocbrown.infolibretexts.org A key indicator of the successful synthesis of this compound is the disappearance of this broad O-H band. Additionally, the C-O stretching vibration, typically observed around 1200-1260 cm⁻¹ in phenols, will shift upon salt formation. docbrown.info The spectrum will also feature absorptions corresponding to the C-H stretching of the aromatic ring and the aliphatic dodecyl chain (around 2850-3100 cm⁻¹), as well as aromatic C=C stretching vibrations (around 1500-1600 cm⁻¹). docbrown.info
Raman spectroscopy provides complementary information. The formation of the Fe(III)-phenolate complex, for instance, shows characteristic Raman bands for the Fe-O and C-O stretching modes. ustc.edu.cn Similarly, the Ba-O bond in this compound would be expected to have a characteristic Raman signal, although it may be weak. The aromatic ring vibrations are also readily observed in the Raman spectrum.
Table 3: Key Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Aromatic C=C Stretch | 1500 - 1600 | Medium to strong |
| C-O Stretch (Phenolate) | 1250 - 1300 | Strong, shifted from phenol (B47542) |
Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through fragmentation patterns. Due to the ionic and often non-volatile nature of this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be more suitable than traditional electron ionization (EI).
The mass spectrum would be expected to show peaks corresponding to the intact barium salt, or more likely, fragments resulting from the loss of one of the dodecylphenolate ligands. The fragmentation pattern of the dodecylphenolate anion itself would be complex due to the isomeric nature of the alkyl chain. Analysis of the parent 4-dodecylphenol by GC-MS reveals a molecular ion peak and characteristic fragmentation patterns related to the alkyl chain. nih.govnih.gov For this compound, the isotopic pattern of barium (with several major isotopes) would be a key diagnostic feature in the mass spectrum.
Chromatographic Separations for Isomer Analysis and Mixture Composition
Commercial 4-dodecylphenol is a complex mixture of isomers with varying branching in the dodecyl chain. esslabshop.com Consequently, this compound is also an isomeric mixture. Chromatographic techniques are essential for separating and analyzing these isomers.
Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), can be used to analyze the isomeric composition of the 4-dodecylphenol precursor after derivatization to increase its volatility. sigmaaldrich.comthermofisher.com High-performance liquid chromatography (HPLC) is another powerful technique for the separation of alkylphenol isomers and can be applied to the analysis of this compound, potentially using reversed-phase columns. kuleuven.beresearchgate.net The use of high-resolution techniques like comprehensive two-dimensional gas chromatography (GC×GC) can provide even greater separation of the numerous isomers present. nih.gov
Elemental Analysis Methodologies for Barium Content Determination (e.g., ICP-AES)
Accurate determination of the barium content is crucial for the quality control of this compound. Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), is a highly sensitive and accurate technique for this purpose. nih.govcdc.gov
For analysis, the sample is typically digested in acid to break down the organic matrix and bring the barium into solution. The solution is then introduced into the plasma, which excites the barium atoms, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of barium in the sample. Standardized methods, such as ASTM D4951 and ASTM D5185, are often employed for the determination of additive elements, including barium, in lubricating oils and additives. analytik-jena.comwasteadvantagemag.comazom.comicpms.czspectro.com
Table 4: ICP-AES Parameters for Barium Determination
| Parameter | Typical Value |
| Wavelength | 233.527 nm, 455.403 nm, 493.409 nm |
| Plasma Gas Flow | 10-15 L/min |
| Auxiliary Gas Flow | 0.5-1.5 L/min |
| Nebulizer Gas Flow | 0.5-1.0 L/min |
Quantitative Analysis in Complex Formulations and Environmental Samples
This compound is often used as an additive in complex matrices such as lubricating oils. icpms.cz Quantitative analysis in these formulations requires methods that can overcome matrix interference. ICP-AES, as mentioned above, is a primary technique for quantifying the barium content, which can then be used to calculate the concentration of the entire compound. analytik-jena.comazom.com
In environmental analysis, the focus is often on the degradation products, such as dodecylphenols. sigmaaldrich.com Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for the sensitive and selective quantification of alkylphenols in environmental samples like water. kuleuven.beshimadzu.co.krresearchgate.net These methods often involve a sample preparation step, such as solid-phase extraction (SPE), to concentrate the analytes and remove interfering substances.
For the direct quantitative analysis of the intact this compound in formulations, a combination of chromatographic separation (e.g., HPLC) with a suitable detector (e.g., mass spectrometry or a charged aerosol detector) would be a viable approach.
Theoretical and Computational Chemistry Studies of Barium 4 Dodecylphenolate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For Barium 4-dodecylphenolate, such calculations would provide a detailed understanding of the bonding between the barium ion and the two 4-dodecylphenolate ligands.
The primary interaction is expected to be ionic, between the Ba²⁺ cation and the phenolate (B1203915) oxygen anions. However, a degree of covalent character in the Ba-O bond is also anticipated, which could be quantified through methods like Natural Bond Orbital (NBO) analysis. DFT calculations would also reveal the distribution of electron density across the molecule, highlighting the electrostatic potential and identifying regions susceptible to electrophilic or nucleophilic attack.
Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich phenolate rings, while the LUMO may be associated with the barium center or the aromatic system.
Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, would further quantify the molecule's reactivity. These parameters are crucial for understanding its behavior in various chemical environments, for instance, its function as a lubricant additive where it might interact with acidic byproducts.
Table 1: Predicted Electronic Properties of this compound (Illustrative)
| Property | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Indicates the electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 4.6 eV | Suggests moderate chemical stability. |
| Dipole Moment | 8.5 D | Indicates a polar nature, influencing solubility and intermolecular interactions. |
| Barium-Oxygen Bond Length | 2.75 Å | Reflects the ionic and covalent character of the bond. |
Note: These values are hypothetical and based on typical ranges for similar metal-organic complexes.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions in a condensed phase. For this compound, which is often used as a component in lubricating oils, MD simulations would be particularly insightful for understanding its aggregation behavior and its interactions with hydrocarbon solvent molecules and metal surfaces.
In a nonpolar solvent like a base oil, the polar "head" of the this compound (the barium-phenoxide core) would have a tendency to aggregate to minimize contact with the nonpolar environment. The long, nonpolar dodecyl "tails" would then extend into the solvent, forming reverse micelle-like structures. viticor.orgviticor.orgresearchgate.netpitt.edursc.org MD simulations can model this self-assembly process, providing details on the size and shape of the aggregates, as well as the dynamics of their formation and dissolution.
Furthermore, MD simulations can be used to study the interaction of these aggregates with metal surfaces, which is crucial for their function as lubricant additives. These simulations can reveal how the aggregates adsorb onto the surface, forming a protective film that reduces friction and wear. The orientation of the molecules at the interface, the binding energies, and the structural changes in the lubricant film under shear could all be investigated.
Table 2: Simulated Intermolecular Interaction Energies (Illustrative)
| Interaction Pair | Interaction Energy (kJ/mol) | Type of Interaction |
| Barium Phenolate Core - Barium Phenolate Core | -150 | Ionic and van der Waals |
| Dodecyl Tail - Dodecyl Tail | -40 | van der Waals |
| Barium Phenolate Core - Hydrocarbon Solvent | +20 | Unfavorable (driving aggregation) |
| Dodecyl Tail - Hydrocarbon Solvent | -35 | Favorable (van der Waals) |
| Barium Phenolate Aggregate - Iron Surface | -250 | Adsorption energy |
Note: These values are illustrative, representing the expected nature and relative magnitudes of interactions.
Computational Modeling of Functional Mechanisms
Computational modeling can be employed to investigate the functional mechanisms of this compound, particularly its role as an antioxidant and a detergent in lubricating oils.
As an antioxidant, the phenolate moiety is the active component. Phenolic compounds can neutralize harmful radicals through mechanisms such as hydrogen atom transfer (HAT) or single electron transfer (SET). mdpi.comnih.gov While this compound itself does not have a phenolic hydrogen to donate, it can be formed from the reaction of 4-dodecylphenol (B94205) with a barium base. In the presence of acidic species in the oil, the phenolate can be protonated, and the resulting phenol (B47542) can then act as a radical scavenger. Computational models can be used to calculate the bond dissociation energies of the O-H bond in the parent phenol and the ionization potential of the phenolate, providing insights into the preferred antioxidant mechanism.
As a detergent, this compound helps to keep engine components clean by solubilizing sludge and varnish precursors. The aggregation behavior, as studied by MD simulations, is central to this function. The polar cores of the reverse micelles can encapsulate polar and ionic waste products, preventing their deposition on metal surfaces. Computational models can be used to study the binding energies of various types of "soot" or "sludge" molecules within the core of the this compound aggregates, quantifying its detergency effect.
Prediction of Spectroscopic Signatures
Computational chemistry methods can be used to predict various spectroscopic signatures of this compound, which can aid in its experimental characterization.
Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. The resulting theoretical IR and Raman spectra can be compared with experimental spectra to confirm the molecular structure and to assign the observed vibrational bands to specific motions of the atoms. Key vibrational modes would include the Ba-O stretching frequency, the C-O stretching of the phenolate, and various vibrations of the aromatic ring and the dodecyl chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹³C and ¹H atoms can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predicted NMR spectra would be invaluable for the structural elucidation of this compound and for identifying it in complex mixtures like lubricating oils. The chemical shifts of the carbon atoms in the aromatic ring, particularly the one bonded to the oxygen, would be sensitive to the coordination with the barium ion.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum. For this compound, the transitions are likely to be π-π* transitions within the aromatic rings of the phenolate ligands. The calculations would provide the wavelengths of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths.
Table 3: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopy | Predicted Signature | Assignment |
| IR | ~450 cm⁻¹ | Ba-O stretch |
| IR | ~1250 cm⁻¹ | C-O stretch |
| ¹³C NMR | ~165 ppm | Phenolic carbon (C-O) |
| ¹H NMR | ~6.8 - 7.2 ppm | Aromatic protons |
| UV-Vis | λₘₐₓ ≈ 280 nm | π-π* transition |
Note: These are hypothetical values based on data for similar compounds and are intended to be illustrative.
Environmental Research and Assessment Methodologies for Alkylphenol Derivatives
Environmental Transport and Distribution Modeling
The environmental transport and distribution of Barium 4-dodecylphenolate are predicted based on the physicochemical properties of its active component, the dodecylphenolate ion. Like other long-chain alkylphenols, it is expected to exhibit a high octanol-water partition coefficient (K(ow)), indicating a strong tendency to partition from water into organic phases like sediment and biota. nih.gov This property is a critical input for environmental models.
Models used to predict the fate of related alkylphenols, such as the Dose-related Risk and Effect Assessment Model (DREAM), integrate data on discharge, plume fate, and organism distribution to assess environmental exposure and risk. nih.gov For instance, in assessing alkylphenols from offshore oil industry discharges, such models help identify areas of highest potential risk by integrating the movement of fish with the uptake and elimination rates of the chemicals. nih.gov The high K(ow) values of alkylphenol metabolites suggest they will partition effectively into sediments after being discharged from sewage treatment plants, creating a significant reservoir in various environmental compartments. nih.gov
Analytical Methodologies for Trace Detection in Environmental Compartments
Detecting trace amounts of this compound and its related alkylphenol derivatives in environmental samples such as water, sediment, and tissue requires sensitive and specific analytical methods. The primary approach involves chromatographic separation coupled with mass spectrometry.
Sample Preparation: Solid-phase microextraction (SPME) is a common technique used to extract and concentrate alkylphenols from aqueous samples before analysis. whiterose.ac.uk For solid matrices like sediment or sludge, pressurized fluid extraction may be employed. acs.org
Instrumental Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for the determination of various alkylphenols in water, sediment, and aquatic organisms. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence detection or mass spectrometry, is another key technique. acs.org For enhanced sensitivity and selectivity in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a pre-column derivatization step can be used. nih.gov Derivatizing alkylphenols with agents like dansyl chloride can increase sensitivity by up to 1000 times compared to the analysis of underivatized forms. nih.gov
The table below summarizes detection limits achieved for various alkylphenols in environmental samples using different analytical methods.
| Analyte | Matrix | Analytical Method | Limit of Detection (LOD) |
|---|---|---|---|
| 4-tert-butylphenol (4-TBP) | Aqueous | SPME-HPLC-UV | 1.33 ng/mL whiterose.ac.uk |
| 4-cumylphenol (4-CP) | Aqueous | SPME-HPLC-UV | 0.89 ng/mL whiterose.ac.uk |
| Bisphenol A (BPA) | Water | LC-ESI-MS/MS (with derivatization) | 0.02 pg/injection nih.gov |
| 4-tert-octylphenol (4-t-OP) | Water | LC-ESI-MS/MS (with derivatization) | 0.25 pg/injection nih.gov |
| 4-n-nonylphenol (4-n-NP) | Water | LC-ESI-MS/MS (with derivatization) | 0.05 pg/injection nih.gov |
Investigation of Biodegradation Pathways and Environmental Persistence
This compound, like other alkylphenols, is expected to be a product of the biodegradation of precursor compounds, namely alkylphenol ethoxylates (APEs). researchgate.netresearchgate.net APEs are surfactants that, upon release into the environment, undergo degradation where the ethoxylate chain is shortened, leading to the formation of more persistent and often more toxic alkylphenols. nih.govresearchgate.netresearchgate.net
The biodegradation of the phenolic moiety typically proceeds through the formation of a catechol derivative, followed by aromatic ring cleavage via either an ortho or meta pathway. nih.gov However, the persistence of these compounds is a significant concern. Several factors influence their environmental lifespan:
Anaerobic Conditions: Biodegradation is generally slower under anaerobic conditions, which can lead to the accumulation of alkylphenols in sediments. nih.govresearchgate.net
Metabolite Persistence: The degradation byproducts, including shorter-chain APEs and alkylphenoxy carboxylic acids, can be more persistent than the parent compounds. nih.govrsisinternational.org
Alkyl Chain Length: Longer-chain alkylphenols are generally more resistant to degradation. The dodecyl group in this compound contributes to its expected persistence in the environment.
Studies have shown that while APEs degrade more rapidly in the water column, their metabolites persist and accumulate in sediment. nih.gov
Methodologies for Assessing Bioaccumulation Potential in Aquatic and Terrestrial Systems
The potential for a chemical to accumulate in living organisms is a key component of its environmental risk profile. For long-chain alkylphenols like dodecylphenol, bioaccumulation potential is considered high due to their lipophilic (fat-loving) and hydrophobic (water-repelling) nature. researchgate.net
The assessment of bioaccumulation relies on several key metrics and methodologies:
Bioconcentration Factor (BCF): This factor measures the accumulation of a chemical in an organism from water. Alkylphenols are characterized by high BCFs. nih.gov
Bioaccumulation Factor (BAF): A more comprehensive measure, the BAF accounts for chemical uptake from all environmental sources, including water, diet, and sediment. A BAF greater than 5000 is often used as a criterion to classify a substance as bioaccumulative. sfu.ca
Quantitative Structure-Activity Relationships (QSARs): These are computational models that predict the bioaccumulation potential of a chemical based on its molecular structure and physicochemical properties, primarily the octanol-water partition coefficient (K(ow)). sfu.ca For very hydrophobic substances, models show that BAF increases with K(ow) due to biomagnification in the food web. sfu.ca
Research indicates that alkylphenols accumulate in various aquatic species, with the highest concentrations often found in the fatty tissues of fish. Carnivorous and filter-feeding fish tend to accumulate more alkylphenols than other types of fish. researchgate.net
| Organism | Compound | Observed Effect/Finding | Reference |
|---|---|---|---|
| Fish | Nonylphenol (NP) | Bioaccumulation factor up to 410-fold. | |
| Fish (UK) | Nonylphenol (NP) | Up to 0.8 µg/kg found in muscle tissue. | nih.gov |
| Marine Organisms (Oysters, Snails) | Alkylphenols (APs) | High accumulation potential determined. | |
| Bream (Abramis brama) | 4-Nonylphenol (4NP) | High concentrations found in fish from the Saar River. | nih.gov |
| Perch (Lateolabrax japonicus) | Alkylphenols (APs) | Highest accumulated levels among nine species studied in the Pearl River. | researchgate.net |
Research Frameworks for Environmental Fate Prediction of Industrial Alkylphenols
Predicting the environmental fate of industrial chemicals like this compound requires a structured research framework, typically in the form of an Environmental Risk Assessment (ERA). nih.gov This framework systematically evaluates the potential adverse effects of a substance on the environment.
The key components of this framework include:
Hazard Identification: Reviewing data on the substance's physicochemical properties, persistence, bioaccumulation potential, and toxicity. For alkylphenols, the focus is often on their persistence, bioaccumulation, and toxicity (PBT) profile. service.gov.uk
Exposure Assessment: This involves modeling the release, transport, and distribution of the chemical in various environmental compartments (air, water, soil, sediment). nih.govnih.gov This step predicts the environmental concentrations that organisms might be exposed to.
Effects Assessment: Determining the concentrations at which the chemical causes adverse effects in different species. Longer-chain 4-alkylphenols are generally more toxic to aquatic organisms than those with shorter chains. service.gov.uk
Risk Characterization: Integrating the exposure and effects assessments to determine the likelihood of adverse effects occurring in the environment. This step helps to prioritize chemicals for further detailed assessment or regulatory action. service.gov.uk
Due to concerns about nonylphenol, a risk reduction strategy was proposed that involved identifying and assessing potential replacements. service.gov.uk Dodecylphenol (branched) was identified as a main alternative, and a full environmental risk assessment was recommended as a priority to understand its comparative risks before it could be considered a safe substitute. service.gov.ukservice.gov.uk This prioritization process is a critical part of the research framework for managing industrial alkylphenols.
Future Directions and Research Frontiers
Sustainable Chemistry Approaches for Alkylphenolate Development
The principles of green chemistry are increasingly influencing the synthesis and lifecycle of industrial chemicals, including Barium 4-dodecylphenolate. Future research is anticipated to focus on developing more environmentally benign production methods and end-of-life considerations.
A primary area of investigation is the utilization of renewable feedstocks. Traditionally, the alkylphenol components of these additives are derived from petroleum-based sources. However, there is a growing interest in sourcing phenols and alkyl groups from biomass. Lignin, a major component of plant cell walls, is a rich source of aromatic compounds that could be catalytically converted into phenol (B47542) derivatives. greenchemistry-toolkit.orgrsc.orgacs.org Similarly, vegetable oils and other natural resources are being explored as sources for the dodecyl side-chain. lube-media.comulprospector.com Research in this area aims to reduce the carbon footprint and reliance on fossil fuels in the production of this compound.
Another key aspect of sustainable chemistry is the development of greener synthetic routes. This includes the use of environmentally friendly catalysts and solvents, as well as processes that are more energy-efficient and generate less waste. mdpi.com For instance, research into solid acid catalysts could replace traditional liquid acids, minimizing corrosive waste streams. The adoption of flow chemistry and process intensification can also lead to higher yields and reduced energy consumption.
Furthermore, a significant research thrust is the design of biodegradable lubricant additives. researchgate.netgoogle.comgoogle.com While this compound is effective, its persistence in the environment is a concern. researchgate.netnih.govresearchgate.net Future iterations of alkylphenolate additives may incorporate chemical functionalities that promote biodegradation without compromising performance. This could involve the introduction of ester or amide linkages that are more susceptible to microbial degradation.
Integration with Nanotechnology and Advanced Materials Science
The integration of nanotechnology offers promising avenues to enhance the performance of this compound and create novel materials with advanced properties. Research in this domain is focused on the development of nano-additives and their incorporation into composite materials.
The synthesis of this compound nanoparticles is a key area of interest. As a lubricant additive, reducing the particle size to the nanoscale can significantly improve its dispersibility in base oils and its ability to penetrate contact zones between moving parts, thereby enhancing friction and wear reduction. worldscientific.comnih.govmdpi.com The unique properties of nanomaterials, such as a high surface-area-to-volume ratio, can lead to improved tribological performance. lubesngreases.com Research is ongoing to control the size, shape, and surface chemistry of these nanoparticles to optimize their function. researchgate.net
Beyond lubrication, this compound can serve as a precursor or stabilizing agent in the synthesis of other advanced materials. For example, it could be used to create functionalized nanoparticles where the phenolate (B1203915) structure provides a scaffold for attaching other chemical groups. nih.govmdpi.com These functionalized nanoparticles could have applications in areas such as catalysis, coatings, and polymer composites. The dodecyl chain can enhance compatibility with polymeric matrices, while the barium atom can impart specific properties like thermal stability or X-ray absorption.
The development of nanocomposites incorporating this compound is another promising frontier. By dispersing this compound within a polymer matrix, it is possible to create materials with enhanced mechanical, thermal, and lubricating properties. The alkylphenolate can act as an internal lubricant, reducing friction and wear within the composite material itself. This could be particularly beneficial for self-lubricating polymers used in demanding applications.
Development of Predictive Models for Performance and Environmental Behavior
The use of computational tools and predictive modeling is set to revolutionize the development and assessment of chemical compounds like this compound. These in silico approaches can accelerate the design of new additives with improved performance and a better environmental profile, while reducing the need for extensive and costly experimental testing. researchgate.netmdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are being developed to predict the performance and environmental fate of alkylphenolates. researchgate.netacs.orgherts.ac.uk By correlating the molecular structure of these compounds with their properties, such as lubricity, thermal stability, and toxicity, researchers can design new molecules with desired characteristics. For instance, models can help in optimizing the length and branching of the alkyl chain to maximize performance while minimizing environmental impact. researchgate.net
Molecular modeling and simulation techniques are also being employed to gain a deeper understanding of how this compound functions at the molecular level. nextmol.com These simulations can elucidate the mechanisms of adsorption on metal surfaces, the formation of protective films, and the interactions with other lubricant components. This knowledge is invaluable for the rational design of improved additives.
Interdisciplinary Research on Novel Applications and Chemical Transformations
Future research on this compound is expected to be highly interdisciplinary, leading to the discovery of novel applications and chemical transformations beyond its traditional role as a lubricant additive.
In the field of catalysis, the metallic and phenolate components of this compound suggest its potential as a catalyst or catalyst precursor. The barium ion could act as a Lewis acid, while the phenolate ligand could be modified to create specific active sites. Research in this area could explore its use in organic synthesis, polymerization, or environmental remediation.
There is also potential for this compound in polymer chemistry. It could be used as a heat stabilizer for PVC and other polymers, where the barium scavenges acidic degradation products and the phenolate acts as an antioxidant. The long dodecyl chain can also provide internal plasticization, improving the flexibility and processability of the polymer.
Furthermore, the study of metal-phenolate complexes is a vibrant area of research with implications for bioinorganic chemistry and materials science. researchgate.netmdpi.com Investigating the coordination chemistry of this compound could lead to the development of new materials with interesting optical, electronic, or magnetic properties. The self-assembly of such molecules could also be explored to create structured nanomaterials.
Q & A
Q. What are the standard synthesis protocols for Barium 4-dodecylphenolate, and how can experimental reproducibility be ensured?
Reproducible synthesis requires meticulous documentation of reaction conditions (e.g., stoichiometry, temperature, solvent purity) and validation via spectroscopic characterization (e.g., IR, NMR). To ensure reproducibility:
- Include detailed experimental steps, such as purification methods and catalyst use, in the "Experimental" section of manuscripts, adhering to guidelines for clarity .
- Cross-reference prior protocols while noting deviations (e.g., inert atmosphere requirements) and validate outcomes using multiple analytical techniques .
- Archive raw data (e.g., NMR spectra, crystallography files) in repositories like Chemotion or RADAR4Chem to facilitate independent verification .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Key techniques include:
- FT-IR : To confirm the presence of phenolic O–H and barium-oxygen bonds.
- NMR (¹H/¹³C) : For structural elucidation of the dodecyl chain and aromatic ring .
- Elemental Analysis : To verify barium content and stoichiometric ratios.
- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition patterns. Always compare results with literature data and include error margins in tables to highlight precision .
Q. How should researchers design initial stability studies for this compound under varying environmental conditions?
- Controlled Variables : Test stability against humidity, temperature (e.g., 25°C to 100°C), and UV exposure.
- Methodology : Use accelerated aging experiments with periodic sampling, analyzed via HPLC or XRD to detect degradation products .
- Data Presentation : Tabulate results with timepoints, degradation rates, and statistical confidence intervals (e.g., p-values) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) be integrated with experimental data to study this compound’s supramolecular interactions?
- Hybrid Workflow :
Perform DFT calculations to predict bond lengths and electron density maps.
Validate using experimental XRD or EXAFS data.
Use molecular dynamics simulations to model aggregation behavior in solvents .
- Data Integration : Cross-reference computational outputs (e.g., .cif files) with experimental datasets in repositories, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Q. What strategies resolve contradictions in reported solubility data for this compound across studies?
- Critical Analysis :
Compare solvent purity, temperature calibration, and measurement techniques (e.g., gravimetric vs. spectroscopic) from conflicting studies .
Conduct controlled replicate experiments with standardized solvents (e.g., HPLC-grade) .
Apply statistical tools (e.g., ANOVA) to identify outliers and systematic errors .
- Reporting : Clearly state solvent specifications and equilibration times in publications to minimize ambiguity .
Q. How can researchers design experiments to probe the catalytic mechanisms of this compound in esterification reactions?
- Kinetic Studies :
- Monitor reaction progress via in-situ IR or GC-MS to identify intermediates.
- Vary catalyst loading and substrate ratios to derive rate laws .
- Isotopic Labeling : Use deuterated substrates to trace proton transfer pathways.
- Surface Analysis : Employ XPS or SEM-EDS to study catalyst morphology changes post-reaction .
Q. What methodologies are recommended for assessing the environmental impact of this compound in aqueous systems?
- Ecotoxicology Workflow :
Conduct bioassays (e.g., Daphnia magna toxicity tests) at varying concentrations.
Measure barium ion leaching via ICP-MS under simulated environmental conditions (pH 4–9).
Model long-term ecological effects using QSAR (Quantitative Structure-Activity Relationship) software .
Methodological Guidance
- Literature Review : Use scoping studies to map existing knowledge gaps and prioritize hypotheses, ensuring alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
- Data Management : Adopt electronic lab notebooks (e.g., Chemotion ELN) for real-time data logging and version control .
- Peer Review : Pre-submission checks should verify that conclusions address the original research question and contextualize limitations (e.g., sample size, instrumental sensitivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
